3-Isoadenosine

Enzyme kinetics Adenosine deaminase Substrate specificity

3-Isoadenosine (3-β-D-ribofuranosyladenine) is a positional isomer of adenosine in which the ribofuranosyl moiety is attached at the N3 position of the adenine base rather than the natural N9 position. This N3 connectivity fundamentally alters the electronic structure of the purine ring, producing a hyperconjugated system with distinct hydrogen-bonding capacity and a marked tendency toward thermodynamic rearrangement.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 14365-78-7
Cat. No. B078809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoadenosine
CAS14365-78-7
Synonyms2-(6-aminopurin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=CN(C2=N1)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-5)15(3-14-8)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10-11,16-18H,1H2,(H,12,13)
InChIKeyFFFOEHXFKAPYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isoadenosine (CAS 14365-78-7) – Structural Isomer of Adenosine for Biochemical Probe and Enzyme Specificity Research


3-Isoadenosine (3-β-D-ribofuranosyladenine) is a positional isomer of adenosine in which the ribofuranosyl moiety is attached at the N3 position of the adenine base rather than the natural N9 position [1]. This N3 connectivity fundamentally alters the electronic structure of the purine ring, producing a hyperconjugated system with distinct hydrogen-bonding capacity and a marked tendency toward thermodynamic rearrangement [2]. First characterized in the 1960s by Gerzon and co-workers, 3-isoadenosine was found to exhibit a pattern of biological activities—including mammalian cell cytotoxicity and antiviral effects—that partially overlaps with but is not interchangeable with adenosine or other N9-substituted analogs [1]. The compound serves as a specialized tool for probing enzyme active-site architecture, nucleobase pairing preferences, and the evolutionary significance of N9 versus N3 ribosylation.

Why Adenosine or Other N9-Purine Analogs Cannot Replace 3-Isoadenosine in Research Applications


3-Isoadenosine is not simply an N3-linked congener of adenosine; the shift in ribose attachment from N9 to N3 abolishes Watson-Crick base-pairing geometry in favor of Hoogsteen-type hydrogen bonding, dramatically alters substrate recognition by adenosine-metabolizing enzymes, and introduces a thermodynamic instability that is entirely absent in adenosine [1]. Consequently, adenosine, 2'-deoxyadenosine, or other N9-substituted purine nucleosides cannot serve as functional or mechanistic surrogates for 3-isoadenosine in studies of non-canonical base pairing, in template-directed oligomerization experiments, or in investigations of enzyme active-site tolerance to unnatural nucleotide connectivity [2]. The quantitative differences documented below confirm that generic in-class substitution would lead to fundamentally different—and in many cases opposite—experimental outcomes.

3-Isoadenosine Quantitative Differentiation Evidence: Head-to-Head Data Against Adenosine, ADP, and Related Analogs


Adenosine Deaminase Substrate Discrimination: 25-Fold Higher Km and 25-Fold Lower Vmax Relative to Adenosine

Calf intestinal adenosine deaminase (ADA) deaminates both adenosine and 3-isoadenosine, but with markedly different kinetic parameters that reveal the impact of N3 versus N9 ribosylation on enzyme recognition. At pH 7.1 in Tris-HCl buffer, the Michaelis constant (Km) for 3-isoadenosine is approximately 5 × 10⁻³ M, compared with approximately 2 × 10⁻⁴ M for adenosine—a 25-fold difference indicating substantially weaker binding of the N3 isomer. Furthermore, Vmax for 3-isoadenosine is approximately 25-fold lower than that for adenosine [1]. The pH-rate profiles also diverge: the rate of adenosine deamination is virtually constant across pH 5–9, whereas the rate of 3-isoadenosine deamination increases with pH and plateaus near pH 7, consistent with titration of a group with pKa' ≈ 5.4 (matching the measured pKa of 3-isoadenosine) [1]. The two substrates compete for the same enzyme active site; 3-isoadenosine weakly inhibits adenosine deamination when present at equimolar concentration [1].

Enzyme kinetics Adenosine deaminase Substrate specificity

Platelet Aggregation: Isoadenosine Is 100-Fold Less Active Than Adenosine; Iso-ADP Fails to Induce Aggregation Even at 620-Fold Excess Over ADP

In a comparative study of adenosine derivatives on ADP-induced platelet aggregation, iso adenosine (3-isoadenosine) was found to be only 1/100 as active as adenosine in inhibiting platelet aggregation [1]. More strikingly, iso adenosine diphosphate (iso-ADP, the 3-isoadenosine analog of ADP) did not induce platelet aggregation at a concentration as high as 2.6 × 10⁻⁴ M, whereas natural ADP produces extensive aggregation at 4.2 × 10⁻⁷ M—a greater than 600-fold difference in functional potency [1]. This near-complete loss of ADP-receptor agonism demonstrates that the N3 ribosylation geometry is incompatible with productive engagement of platelet P2Y receptors.

Platelet aggregation Purinergic signaling ADP receptor

Coenzyme Analog Activity: NMN-3-Iso-AMP Reduction Rates Range from 6% to 140% of NAD Across Six Dehydrogenases

The 3-isoadenosine analog of nicotinamide-adenine dinucleotide (NMN-3-iso-AMP, the oxidized form) was synthesized and tested as a coenzyme in six different dehydrogenase systems. The reduction rate of this analog relative to natural NAD varied dramatically depending on the enzyme source: from as low as 6% to as high as 140% of the NAD reduction rate [1]. This enzyme-dependent variability—spanning more than a 20-fold range—provides a quantitative fingerprint of differential active-site tolerance to the N3 ribosylation geometry across the dehydrogenase family. Additionally, 3-iso-ATP was shown to replace ATP in the hexokinase-catalyzed phosphorylation of glucose and in the luciferin-luciferase light-producing system, while 3-iso-ADP was polymerized by polynucleotide phosphorylase [1].

Coenzyme analog Dehydrogenase NAD analog Enzyme specificity

Hoogsteen-Type Base Pairing in DNA: 2'-Deoxy-3-Isoadenosine Adopts Non-Watson-Crick Geometry with Thymidine

NMR structural analysis of the self-complementary DNA hexamer d(CG[iA]TCG)₂, in which 2'-deoxy-3-isoadenosine (iA) replaces a central deoxyadenosine, revealed a fundamental alteration in base-pairing geometry. The unmodified control duplex d(CGATCG)₂ displayed imino proton resonances at 12.95 (G2), 13.73 (T4), and 13.22 (G6) ppm, characteristic of standard Watson-Crick base pairs [1]. In contrast, the iA-substituted duplex d(CG[iA]TCG)₂ exhibited only two clear imino proton resonances, consistent with the adoption of Hoogsteen-type base pairing between 2'-deoxy-3-isoadenosine and thymidine, involving the 6-amino group and N7 of the isoadenine moiety rather than the Watson-Crick face [1]. This structural switch arises directly from the N3 ribosylation, which repositions the glycosidic bond and makes the Watson-Crick hydrogen-bonding edge geometrically inaccessible.

Base pairing DNA structure Hoogsteen NMR spectroscopy

Cytotoxicity Profile: Growth Inhibition of Mammalian Cells at 10⁻⁴–10⁻⁶ M with Activity Comparable to 6-Azauridine and 7-Deazaadenosine

3-Isoadenosine inhibited the growth of various mammalian cell lines in Eagle's medium at concentrations of 10⁻⁴ to 10⁻⁶ M and displayed cytotoxicity against the lymphoblastic leukemia cell line L5178Y of the same order of magnitude as that of 6-azauridine [1]. Comparative experiments across multiple biological systems—bacterial, mammalian cell culture, and viral inhibition—revealed a striking similarity in the characteristics of inhibition of mammalian cells in tissue culture by 3-isoadenosine and by 7-deaza-adenosine (tubercidin analog) [1][2]. In vivo, a daily intraperitoneal dose of 3 mg/kg administered to mice for ten days was well tolerated, whereas 6.0 mg/kg was toxic, establishing a narrow but defined therapeutic window [1]. Unlike adenosine, which primarily serves a metabolic and signaling role, 3-isoadenosine exhibits a growth-inhibitory phenotype that aligns it functionally with cytotoxic nucleoside antimetabolites rather than with natural purine nucleosides.

Cytotoxicity Leukemia Nucleoside analog Growth inhibition

Chemical Stability Liability: Thermodynamic Rearrangement to Adenosine Limits Shelf-Life and Demands Handling Protocols Distinct from N9-Linked Analogs

Unlike the thermodynamically stable N9-linked adenosine, 3-isoadenosine is inherently unstable due to hyperconjugation of the purine ring system. The compound undergoes facile migration of the glycosidic C-1'–N3 bond in an effort to restore aromaticity, resulting in rearrangement to adenosine [1]. Additionally, the glycosidic bond of 3-isoadenosine is highly susceptible to hydrolytic cleavage by both acids and bases, making it difficult to work with synthetically and imposing constraints on reaction conditions [1]. This instability was a primary factor in the historical decline of interest in 3-isoadenosine as a chemotherapeutic candidate and motivated the development of carbocyclic isoadenosine analogs with improved stability [1]. While specific half-life data under defined storage conditions are not publicly available from primary literature, the qualitative instability is consistently cited across multiple independent publications as a critical handling consideration [1][2].

Chemical stability Glycosidic bond Rearrangement Storage

3-Isoadenosine Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Probing Adenosine Deaminase Active-Site Architecture via Substrate Analog Discrimination

The 25-fold higher Km and 25-fold lower Vmax of 3-isoadenosine relative to adenosine for calf intestinal ADA make this compound a powerful substrate analog for structure-function studies of ADA active-site geometry. Researchers investigating the steric and electronic requirements for ADA catalysis can use 3-isoadenosine as a discriminatory substrate to map the contribution of N9 versus N3 ribosylation to transition-state stabilization, leveraging the distinct pH-rate profile (plateau above pH 7 for isoadenosine vs. pH-independent rate for adenosine) to probe active-site ionization states.

Negative-Control Compound for Platelet P2Y Purinergic Receptor Studies

The >600-fold loss of platelet aggregation agonist activity of iso-ADP compared to ADP establishes 3-isoadenosine nucleotides as ideal negative-control tools for dissecting the structural determinants of P2Y receptor activation. Laboratories studying ADP-mediated platelet signaling or screening for P2Y receptor modulators can employ iso-ADP to confirm that observed effects are specific to the natural N9-ribosylated nucleotide geometry rather than to non-specific nucleotide binding.

Investigating Non-Canonical Base Pairing in Nucleic Acid Structure and Prebiotic Chemistry

The NMR-demonstrated switch from Watson-Crick to Hoogsteen base pairing upon incorporation of 2'-deoxy-3-isoadenosine into duplex DNA enables studies of alternative nucleic acid pairing modes relevant to prebiotic evolution and triplex-forming oligonucleotide design. 3-Isoadenosine and its phosphoramidite derivatives are uniquely suited—and indeed irreplaceable—for experiments comparing N3-linked versus N9-linked purine nucleotides in template-directed oligomerization, where ImpiA produces exclusively 3'-5'-linked oligomers while ImpA yields only 2'-5' linkages [1].

Dehydrogenase Isoform Profiling Using NMN-3-Iso-AMP as a Differential Coenzyme Probe

The 20-fold range of dehydrogenase reduction rates observed with NMN-3-iso-AMP (6% to 140% of NAD rate across six enzymes) enables the use of this 3-isoadenosine-derived coenzyme analog as a diagnostic probe for dehydrogenase isoform identification and active-site tolerance mapping. Biochemical laboratories can exploit the enzyme-specific reduction rate signature to distinguish among dehydrogenase family members or to validate the identity of recombinant enzyme preparations, adding a functional discrimination dimension beyond simple substrate turnover assays.

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